Glycine, N-(2-furanylmethylene)-
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Overview
Description
2-((Furan-2-ylmethylene)amino)acetic acid is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound features a furan ring, which is a five-membered aromatic ring with one oxygen atom, and an aminoacetic acid moiety, which is a simple amino acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Furan-2-ylmethylene)amino)acetic acid typically involves the condensation reaction between furan-2-carbaldehyde and glycine. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction can be represented as follows:
Furan-2-carbaldehyde+Glycine→2-((Furan-2-ylmethylene)amino)acetic acid
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions to achieve high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-((Furan-2-ylmethylene)amino)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form the corresponding furan-2-ylmethylamine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Furan-2-ylmethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((Furan-2-ylmethylene)amino)acetic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex furan derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents due to its biological activity.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-((Furan-2-ylmethylene)amino)acetic acid is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial metabolism, leading to its antimicrobial effects.
Receptor Binding: It may bind to certain receptors in biological systems, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of 2-((Furan-2-ylmethylene)amino)acetic acid.
Furan-2,5-dicarboxylic acid: An oxidation product of the furan ring.
Furan-2-ylmethylamine: A reduction product of the compound.
Uniqueness
2-((Furan-2-ylmethylene)amino)acetic acid is unique due to its combination of a furan ring and an aminoacetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
375365-51-8 |
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Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2-(furan-2-ylmethylideneamino)acetic acid |
InChI |
InChI=1S/C7H7NO3/c9-7(10)5-8-4-6-2-1-3-11-6/h1-4H,5H2,(H,9,10) |
InChI Key |
HBKWGWXLBXMSTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=NCC(=O)O |
Origin of Product |
United States |
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